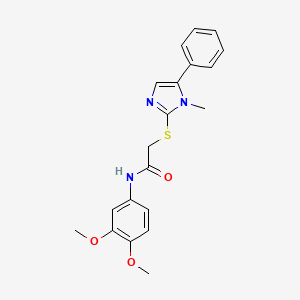

N-(3,4-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3,4-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a phenyl ring substituted with methoxy groups, an imidazole ring, and a thioacetamide linkage, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Thioacetamide Formation: The thioacetamide moiety is introduced by reacting the imidazole derivative with a thioacetic acid derivative under appropriate conditions.

Coupling with 3,4-dimethoxyphenyl Group: The final step involves coupling the thioacetamide intermediate with 3,4-dimethoxyphenyl acetic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated synthesizers, high-throughput screening for reaction conditions, and purification techniques like recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the imidazole ring or the thioacetamide linkage, potentially yielding amines or thiols.

Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and thiols.

Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide has several applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

N-(3,4-dimethoxyphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide: Lacks the phenyl group on the imidazole ring.

N-(3,4-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)ethanamide: Has an ethanamide instead of an acetamide group.

Uniqueness: N-(3,4-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development.

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A 3,4-dimethoxyphenyl moiety.

- A thioacetamide group linked to a 1-methyl-5-phenyl-1H-imidazole ring.

This structural configuration suggests potential interactions with various biological targets, which may contribute to its pharmacological effects.

Research indicates that compounds with similar structures often exhibit diverse biological activities. The imidazole ring is known for its role in enzyme inhibition and receptor modulation. Specifically, this compound may interact with:

- Enzymatic pathways involved in inflammation and cancer progression.

- Receptors associated with neurotransmission and pain modulation.

Antimicrobial Activity

Studies have shown that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated efficacy against various bacterial strains and fungi.

Anticancer Potential

Several case studies highlight the anticancer potential of similar compounds. For example:

- A study indicated that imidazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways .

- Another investigation revealed that compounds with thioacetamide groups exhibit cytotoxic effects on tumor cells by disrupting cellular metabolism and promoting oxidative stress .

Neuroprotective Effects

Research has also pointed to neuroprotective properties associated with imidazole derivatives. These compounds may mitigate neurodegenerative processes by:

- Reducing oxidative stress.

- Inhibiting neuroinflammatory pathways.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Study : A recent study evaluated the effects of an imidazole derivative on human breast cancer cell lines. The compound demonstrated an IC50 value of 15 µM, indicating potent anticancer activity .

- Antimicrobial Efficacy : In vitro tests showed that a related compound inhibited the growth of Staphylococcus aureus with an MIC value of 32 µg/mL, suggesting significant antimicrobial potential .

- Neuroprotection : Research involving animal models indicated that administration of imidazole derivatives reduced markers of neuroinflammation and improved cognitive function in models of Alzheimer’s disease .

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-23-16(14-7-5-4-6-8-14)12-21-20(23)27-13-19(24)22-15-9-10-17(25-2)18(11-15)26-3/h4-12H,13H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQDIBKWIYDFQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SCC(=O)NC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.